Lipophilicity (XLogP3-AA): 895043-01-3 Exhibits Intermediate Lipophilicity Distinct from 3-Methyl and 3-Ethyl Congeners
The computed XLogP3-AA of 3-(methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine is 1.5, positioning it between the more lipophilic 3-ethyl analog (XLogP3-AA ~2.1 for 3-ethyl-4-(p-tolyl)-1H-pyrazol-5-amine, CAS 1119391-28-4) and the less lipophilic 3-methyl analog (XLogP3-AA ~1.2 for 3-methyl-4-(p-tolyl)-1H-pyrazol-5-amine, CAS 1159187-59-3) [1] . This 0.3–0.6 log unit difference corresponds to a ~2–4 fold variation in partition coefficient, which can significantly influence membrane permeability and off-target binding [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | 3-Methyl analog (CAS 1159187-59-3): XLogP3-AA ~1.2; 3-Ethyl analog (CAS 1119391-28-4): XLogP3-AA ~2.1 |
| Quantified Difference | ΔXLogP3-AA = +0.3 vs. 3-methyl; ΔXLogP3-AA = −0.6 vs. 3-ethyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Lipophilicity is a key determinant of oral bioavailability and off-target toxicity; the intermediate value of 895043-01-3 may offer a balanced ADME profile compared to its more and less lipophilic analogs.
- [1] PubChem [Internet]. PubChem Compound Summary for CID 17606061, 3-(methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine; XLogP3-AA=1.5. View Source
- [2] Wenlock MC, Austin RP, Barton P, Davis AM, Leeson PD. A comparison of physiochemical property profiles of development and marketed oral drugs. J Med Chem. 2003;46(7):1250-1256. View Source
